molecular formula C9H9N3O5 B1361602 2,6-Dinitro-4-(acetyl)aminotoluene CAS No. 7142-91-8

2,6-Dinitro-4-(acetyl)aminotoluene

Cat. No.: B1361602
CAS No.: 7142-91-8
M. Wt: 239.18 g/mol
InChI Key: DZSOXCNNXCPHKO-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(acetyl)aminotoluene is an organic compound with the molecular formula C9H9N3O5. It is a derivative of toluene, where the methyl group is substituted with two nitro groups at positions 2 and 6, and an acetylamino group at position 4. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dinitro-4-(acetyl)aminotoluene can be synthesized through a multi-step reaction starting from 2,4,6-trinitrotoluene. The process involves the reduction of one of the nitro groups to an amino group, followed by acetylation. The reaction typically involves the use of dioxane, sulfur hydrogen, water, and ammonia .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-(acetyl)aminotoluene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

Major Products Formed

    Reduction: The major product is 2,6-diamino-4-(acetyl)aminotoluene.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Products include various oxidized forms of the original compound, such as nitroso or hydroxylamine derivatives.

Scientific Research Applications

2,6-Dinitro-4-(acetyl)aminotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(acetyl)aminotoluene involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can cause oxidative stress, affecting cellular functions and pathways. The acetylamino group can also interact with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dinitrotoluene: This compound has similar structural features but lacks the acetyl group.

    2,4-Diamino-6-nitrotoluene: Another related compound with different substitution patterns on the toluene ring.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

N-(4-methyl-3,5-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-5-8(11(14)15)3-7(10-6(2)13)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSOXCNNXCPHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288569
Record name n-(4-methyl-3,5-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7142-91-8
Record name NSC56668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methyl-3,5-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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